molecular formula C25H38O2 B565989 (3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol

(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol

Cat. No.: B565989
M. Wt: 370.6 g/mol
InChI Key: SCMAJJQBADBBSM-PRQSBNOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol (DCN) is a natural product found in the human body and is produced from the oxidation of cholesterol. It is a very important compound in the metabolism of cholesterol and other lipids, and has been found to have a wide range of applications in scientific research. DCN is a metabolite of cholesterol and can be used to study the metabolism of cholesterol and other lipids in the human body, as well as its effects on biochemical and physiological processes.

Scientific Research Applications

Sterol Biosynthesis in Methanotrophs

The compound (3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol is a sterol that can be associated with the biosynthesis in certain bacteria. For example, in Methylosphaera hansonii, a psychrophilic methanotrophic bacterium, sterols including lanosterol, lanost-8(9)-en-3beta-ol, and others are identified, demonstrating the bacterium's capacity for sterol biosynthesis (Schouten et al., 2000).

Biological Activity in Triterpenes

In studies on triterpenes, compounds like 3beta,6beta-dihydroxyolean-12-en-27-oic acid show cytotoxic and apoptosis-inducing properties. This is relevant as it demonstrates the potential therapeutic applications of similar steroidal compounds in medical research, especially in oncology (Sun & Pan, 2004).

Steroid Synthesis and Modification

The synthesis and modification of steroids, including those similar to this compound, are a significant area of research. For instance, the synthesis of specifically deuterium-labelled pregnanolone and pregnanediol sulphates for metabolic studies in humans involves detailed chemical processes to create these modified steroids (Baillie et al., 1975).

Implications in Diabetes Treatment

A notable application is observed in the study of Nymphayol, a sterol isolated from Nymphaea stellata, which showed significant blood glucose-lowering effects and the potential for pancreatic beta-cell regeneration. This indicates a promising direction for diabetes treatment using sterol compounds (Subash-Babu et al., 2009).

Steroidal Activity in Androgen Regulation

Androgens and their metabolites, such as 5alpha-androstane-3beta,17beta-diol, demonstrate complex interactions in brain function and regulation of the stress response. These findings highlight the broader implications of steroid metabolism in neuroendocrinology and stress physiology (Handa et al., 2008).

Properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O2/c1-5-6-13-25(4,27)22-10-9-20-19-8-7-17-16-18(26)11-14-23(17,2)21(19)12-15-24(20,22)3/h1,7,18-22,26-27H,6,8-16H2,2-4H3/t18-,19-,20-,21-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMAJJQBADBBSM-PRQSBNOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(C)(CCC#C)O)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@](C)(CCC#C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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